molecular formula C18H20N2OS B3009885 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 361470-03-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B3009885
CAS RN: 361470-03-3
M. Wt: 312.43
InChI Key: FATQQRRRWWYSPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-based compounds has been explored in various studies. In one approach, thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique. This involved the reaction of a thiazole-based monomer with different aliphatic and aromatic diacid chlorides, resulting in polymers with inherent viscosities ranging from 0.6 to 1.03 dL/g . Another study reported the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, yielding compounds with potential antimicrobial and antifungal activities . Additionally, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with one compound's crystal structure determined through X-ray diffraction .

Molecular Structure Analysis

The molecular structure of thiazole-based compounds has been characterized using various analytical techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, revealing a triclinic space group and a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . In another study, the conformational features of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were determined through a single crystal X-ray study .

Chemical Reactions Analysis

The reactivity of thiazole-based compounds has been investigated in the context of corrosion inhibition and antimicrobial activity. The corrosion inhibitive properties of a thiazole-based monomer and selected polyamides were evaluated, with one polymer showing an inhibition efficiency of up to 98.24% on carbon steel in acidic conditions . The antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives was assessed against various bacterial and fungal strains, with some compounds demonstrating weak to moderate activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-based compounds have been correlated with their structural units. The thermal properties of thiazole-based polyamides were evaluated using TGA and DTG measurements, and their solubility and viscometry measurements were also reported . The psychotropic, anti-inflammatory, and cytotoxic activities of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were investigated, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action in some cases .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives have been synthesized through various chemical reactions, including ring contraction and fusion processes, leading to the creation of novel chemical entities. For instance, Konstantinova et al. (2013) described the synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones through treatment of N-substituted 2-(methylamino)naphthoquinones with S2Cl2 and DABCO, yielding products with interesting chemical structures and potential applications (Konstantinova et al., 2013).

Biological Activity and Anticancer Potential

  • Some derivatives exhibit potent anticancer activities against various cancer cell lines. Turan-Zitouni et al. (2018) synthesized thiazoline-tetralin derivatives and evaluated their anticancer potency, showing significant antitumor efficiency against human breast adenocarcinoma and lung carcinoma cell lines (Turan-Zitouni et al., 2018).

Antimicrobial and Antifungal Applications

  • Research has also explored the antimicrobial and antifungal activities of related compounds. For example, Ahmed et al. (2020) conducted a study on dihydronaphthalene derivatives, revealing potent cytotoxic activities and suggesting potential for antimicrobial use (Ahmed et al., 2020).

Molecular Docking and Design

  • The design and synthesis of paracyclophanyl-thiazole hybrids as novel CDK1 inhibitors demonstrate the application of these compounds in targeted cancer therapy. Aly et al. (2020) highlighted their work on paracyclophanyl-dihydronaphtho[2,3-d]thiazoles, showing promising antiproliferative agents against melanoma cell lines (Aly et al., 2020).

Material Science and Corrosion Inhibition

  • In material science, derivatives of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide have been utilized in the synthesis of polymers with potential corrosion inhibitive properties. Aly et al. (2014) synthesized thiazole-based polyamides showing promising results as corrosion inhibitors (Aly et al., 2014).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS07, GHS08, GHS09 . The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an appropriate waste disposal plant) .

Future Directions

While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have been studied for their potential as disruptors of mycobacterial energetics . This suggests that “N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could be of interest in the development of new therapeutic strategies against mycobacterial infections.

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQQRRRWWYSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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